2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol
Overview
Description
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by the name 'TII' and has been extensively studied for its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of TII involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to selectively target cancer cells, while sparing healthy cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
TII has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
TII has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, it also has certain limitations, including its low solubility in water and its potential toxicity towards healthy cells.
Future Directions
There are several future directions for the study of TII, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy in clinical trials. Additionally, the potential applications of TII in other fields, such as neuroscience and drug discovery, should also be explored.
Scientific Research Applications
TII has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. It has been found to exhibit significant activity against certain types of cancer cells and has shown promising results in preclinical studies.
properties
IUPAC Name |
5-(4-fluorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-14-7-5-13(6-8-14)17(21)11-12-3-1-2-4-15(12)16-19-9-10-20(16)17/h1-8,21H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAXCWFAAMUWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972308 | |
Record name | 5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56882-41-8 | |
Record name | Imidazo(2,1-a)isoquinolin-5-ol, 2,3,5,6-tetrahydro-5-(p-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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